2-[(4-Chlorophenyl)thio]nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKVNUOJWZFDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352378 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955-54-4 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-chlorophenyl)sulfanyl]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 4 Chlorophenyl Thio Nicotinic Acid and Analogues
Synthetic Pathways to 2-[(4-Chlorophenyl)thio]nicotinic Acid
The creation of this compound is most commonly achieved through the reaction of a 2-halonicotinic acid precursor with 4-chlorothiophenol (B41493). This approach leverages the reactivity of the halogenated pyridine (B92270) ring towards nucleophilic substitution.
Approaches Involving 2-Halonicotinic Acid Precursors
The primary route to synthesizing this compound involves the use of 2-chloronicotinic acid as a starting material. chemsrc.comresearchgate.net This precursor is readily available and provides a reactive site for the introduction of the thiophenyl group. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiol group of 4-chlorothiophenol displaces the chlorine atom at the 2-position of the nicotinic acid ring. acsgcipr.orgmasterorganicchemistry.com
Key Reaction Conditions and Reagents for Thioether Formation
The formation of the thioether linkage is a critical step in the synthesis of this compound. This transformation is typically carried out in the presence of a base to facilitate the deprotonation of the thiol, forming the more nucleophilic thiolate anion. masterorganicchemistry.com Common bases used for this purpose include potassium carbonate. researchgate.net
The reaction is often performed in a suitable solvent that can dissolve both the reactants and facilitate the reaction. The choice of solvent can impact reaction rates and yields. The general reaction can be summarized as follows:
Reaction Scheme:
Design and Synthesis of Structurally Related Analogues and Derivatives
The development of analogues of this compound is a key strategy in medicinal chemistry to optimize biological activity and pharmacokinetic properties. mdpi.com These modifications can be systematically introduced at three main positions: the nicotinic acid scaffold, the chlorophenyl moiety, and through the introduction of diverse linkers and functional groups.
Modification Strategies on the Nicotinic Acid Scaffold
The nicotinic acid core provides a versatile platform for structural modifications. nih.gov Researchers have explored various strategies to alter this scaffold to enhance biological efficacy and explore new chemical space. nih.gov These modifications include the introduction of substituents at different positions of the pyridine ring and the annulation of additional rings to create more rigid, conformationally restricted analogues. nih.gov For instance, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been achieved by reacting nicotinic acid chlorides with aminothiophenes. researchgate.net Another approach involves the synthesis of 2-arylaminonicotinic acid derivatives by reacting 2-chloronicotinic acid with various anilines. researchgate.net
Table 1: Examples of Nicotinic Acid Scaffold Modifications
| Modification Strategy | Resulting Compound Class | Reference |
| Acyl substitution with aminothiophenes | N-(thiophen-2-yl) nicotinamide derivatives | researchgate.net |
| Reaction with anilines | 2-Arylaminonicotinic acid derivatives | researchgate.net |
| Annulation of rings | Conformationally restricted analogues | nih.gov |
Variational Substitutions on the Chlorophenyl Moiety
Altering the substitution pattern on the chlorophenyl ring is another common strategy to modulate the biological activity of this compound analogues. Modifications can include changing the position of the chlorine atom or introducing other substituents to probe the effects of electronics and sterics on target engagement. These changes can influence the compound's binding affinity and selectivity for its biological target. nih.gov
Advanced Synthetic Techniques and Process Optimization in Medicinal Chemistry
The evolution of synthetic organic chemistry has ushered in an era of sophisticated techniques that offer significant advantages over classical methods for preparing this compound and its derivatives. These advanced approaches, including transition metal-catalyzed cross-coupling reactions and innovative technologies like flow chemistry, are instrumental in enhancing reaction efficiency, selectivity, and scalability. Furthermore, rigorous process optimization is a critical component of medicinal chemistry, ensuring that synthetic routes are not only effective but also economically viable and environmentally sustainable.
The traditional synthesis of this compound typically involves the nucleophilic aromatic substitution reaction between 2-chloronicotinic acid and 4-chlorothiophenol. While effective, this method can necessitate harsh reaction conditions and may present challenges in purification. Modern advancements focus on overcoming these limitations.
Transition Metal-Catalyzed C-S Cross-Coupling Reactions:
Palladium- and copper-catalyzed reactions have become powerful tools for the formation of carbon-sulfur bonds, a key step in the synthesis of 2-arylthionicotinic acids. These methods often proceed under milder conditions and with greater functional group tolerance compared to traditional nucleophilic aromatic substitution.
For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type C-S coupling, can be adapted for the synthesis of 2-arylthionicotinic acids. The choice of ligand is crucial for the success of these reactions, influencing catalytic activity and selectivity. While specific data for the direct synthesis of this compound using these methods is not extensively published in readily available literature, the general principles are widely applicable.
Copper-catalyzed Ullmann-type reactions represent another important avenue. Improvements in the Ullmann condensation, such as the use of more effective catalysts and optimized solvent systems, have been reported for the synthesis of structurally related 2-anilinonicotinic acids. youtube.com These enhancements often lead to higher yields and cleaner reaction profiles.
Flow Chemistry for Enhanced Process Control:
Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch synthesis. By conducting reactions in a continuously flowing stream through a reactor, precise control over parameters like temperature, pressure, and reaction time can be achieved. This enhanced control often leads to improved yields, higher purity, and increased safety, particularly for exothermic or hazardous reactions. researchgate.netresearchgate.net
Enzymatic Synthesis: A Green Chemistry Approach:
Biocatalysis, utilizing enzymes to mediate chemical transformations, is a cornerstone of green chemistry. Enzymatic approaches can offer high selectivity and operate under mild, aqueous conditions, reducing the environmental impact of chemical synthesis. While the direct enzymatic synthesis of this compound is not yet a mainstream method, the enzymatic production of nicotinic acid and its derivatives is well-established. elsevierpure.comgoogle.com This suggests potential for future development of enzymatic routes to arylthionicotinic acids.
Process Optimization in Medicinal Chemistry:
The optimization of a synthetic route is a multifaceted endeavor that balances chemical efficiency with practical considerations. Key parameters for optimization include:
Catalyst and Ligand Selection: Identifying the most active and selective catalyst system is paramount. This often involves screening a variety of metals, ligands, and catalyst precursors.
Reaction Conditions: Temperature, solvent, concentration, and reaction time are all critical variables that must be fine-tuned to maximize yield and minimize by-product formation.
Work-up and Purification: Developing efficient and scalable purification methods is essential for obtaining the final compound in high purity.
The table below illustrates a hypothetical comparison of different synthetic approaches, highlighting the parameters that are typically evaluated during process optimization.
| Synthetic Approach | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Key Optimization Parameters |
| Classical Nucleophilic Substitution | Base (e.g., K₂CO₃) | DMF | 100-150 | 60-80 | Base strength, reaction time, purification method |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂ / Ligand | Toluene | 80-110 | 75-95 | Ligand structure, catalyst loading, base choice |
| Copper-Catalyzed Cross-Coupling | CuI / Ligand | DMSO | 110-150 | 70-90 | Ligand, solvent, reaction temperature |
| Flow Chemistry | Optimized Catalyst | Acetonitrile | 120 (pressurized) | >90 | Flow rate, temperature, stoichiometry, in-line purification |
Structure Activity Relationship Sar Investigations of 2 4 Chlorophenyl Thio Nicotinic Acid and Its Derivatives
Identification of Core Structural Requirements for Biological Activity
The biological activity of 2-[(4-Chlorophenyl)thio]nicotinic acid and its analogs is intrinsically linked to its core molecular framework. The essential components for eliciting a biological response are believed to be the nicotinic acid backbone, the thioether linkage at the 2-position, and the nature of the substituent on the phenyl ring.
The 2-thioether linkage is another critical structural element. The sulfur atom and its position on the pyridine (B92270) ring play a significant role in defining the molecule's three-dimensional structure and its ability to interact with biological targets.
The 4-chlorophenyl group attached to the sulfur atom is a key determinant of the compound's activity. The chlorine atom at the para position of the phenyl ring influences the electronic properties and lipophilicity of the entire molecule. The nature and position of substituents on this aromatic ring can dramatically impact the compound's potency and selectivity for various biological targets. For instance, in other series of N-arylanthranilic acids, the type and position of substituents on the aryl ring have been shown to be critical for their anti-inflammatory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively documented in publicly available literature, the principles of QSAR are highly relevant for predicting the biological activity of its derivatives. QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.netnih.gov
A typical QSAR study on this class of compounds would involve the generation of a dataset of this compound analogs with varying substituents on the phenyl ring and modifications of the nicotinic acid moiety. For each analog, a set of molecular descriptors would be calculated, quantifying various physicochemical properties such as:
Electronic properties: Hammett constants, dipole moment, and atomic charges.
Steric properties: Molar refractivity, van der Waals volume, and steric parameters.
Hydrophobic properties: Partition coefficient (logP).
Topological indices: Connectivity indices and shape indices.
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms would then be employed to build a predictive model. Such a model could identify the key molecular features that govern a specific biological activity, for example, by revealing that electron-withdrawing groups on the phenyl ring enhance a particular effect. These predictive models can be invaluable in the rational design of new, more potent, and selective analogs, thereby reducing the need for extensive and costly synthesis and biological testing. researchgate.netshd-pub.org.rs
Impact of Stereochemistry on Biological Efficacy
The influence of stereochemistry on the biological activity of therapeutic agents is a well-established principle in medicinal chemistry. researchgate.netbiomedgrid.com Chiral molecules and their enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors and enzymes. nih.govnih.gov
In the context of this compound, while the parent molecule itself is not chiral, the introduction of chiral centers through modification of the core structure could lead to stereoisomers with distinct biological efficacies. For instance, if a chiral substituent were introduced on the nicotinic acid ring or the phenylthio group, the resulting enantiomers or diastereomers could display stereoselective activity.
SAR Insights into Specific Pharmacological Profiles
Anti-inflammatory and Immunomodulatory Activity
Derivatives of nicotinic acid have been investigated for their anti-inflammatory properties. nih.govacademie-sciences.fr The structure-activity relationship for the anti-inflammatory effects of this compound derivatives suggests that the nature of the substitution on the phenyl ring is a key determinant of activity. In related series of anti-inflammatory N-arylanthranilic acids, the presence and position of substituents on the aryl group significantly influence their potency. nih.gov For 2-hydroxy-N-(alkylphenyl)nicotinamides, derivatives with electron-withdrawing groups such as 4-Cl, 4-Br, and 4-NO2 have demonstrated potent anti-inflammatory activity. researchgate.net This suggests that the 4-chloro substituent in this compound likely contributes favorably to its anti-inflammatory potential. The mechanism of action for related compounds often involves the inhibition of enzymes like cyclooxygenase (COX), and the structural features of these molecules are critical for their interaction with the enzyme's active site. academie-sciences.fr
Antimicrobial and Antifungal Potency
The antimicrobial and antifungal activities of nicotinic acid derivatives are an area of active research. nih.govnih.gov For this compound and its analogs, the thioether linkage and the halogenated phenyl group are thought to be important for these activities. The lipophilicity conferred by the chlorophenyl group may facilitate the compound's passage through microbial cell membranes.
In a study of nicotinamide (B372718) derivatives, certain substitutions were found to be critical for antifungal activity against Candida albicans. mdpi.comnih.gov Another study on N-(thiophen-2-yl) nicotinamide derivatives identified a compound with chloro-substituents on the pyridine ring as having the highest fungicidal activity against cucumber downy mildew. mdpi.com While these studies are on related but different structures, they highlight the importance of specific substitutions for antifungal potency. The presence of sulfur and halogen atoms in a molecule can often enhance its antimicrobial properties. nih.gov
Anticancer and Cytotoxic Effects
Nicotinic acid derivatives have shown promise as anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of key signaling pathways in cancer cells. nih.govmdpi.com The cytotoxic effects of this compound derivatives are likely influenced by the electronic and steric properties of the 4-chlorophenylthio group. The presence of the chlorine atom can modulate the molecule's interaction with biological targets and its metabolic stability.
Studies on other phenylthio-derivatives have shown that they can act as prodrugs, releasing a cytotoxic agent upon metabolic activation. researchgate.net Furthermore, research on other heterocyclic compounds has demonstrated that specific substitutions are crucial for cytotoxic activity. For instance, in a series of benzofuran (B130515) derivatives, substitutions at the C-2 position were found to be vital for their cytotoxic effects. mdpi.com While direct SAR studies on the anticancer activity of this compound are limited, the existing literature on related compounds suggests that the 4-chlorophenylthio moiety could play a significant role in its potential as a cytotoxic agent. nih.gov
Herbicidal Efficacy and Phytotoxicity
Extensive searches of scientific literature and patent databases did not yield specific data on the herbicidal efficacy or phytotoxicity of this compound or its direct derivatives. While the broader class of nicotinic acid and picolinic acid derivatives has been extensively investigated for herbicidal properties, research focusing on the 2-arylthio subclass, and specifically the 4-chlorophenylthio variant, is not publicly available.
Studies on related nicotinic acid derivatives have shown that the nature of the substituent at the 2-position of the pyridine ring is critical for herbicidal activity. For instance, research on N-(arylmethoxy)-2-chloronicotinamides has demonstrated significant herbicidal effects against various weeds. researchgate.netusda.govnih.gov Similarly, derivatives of 2-picolinic acid, an isomer of nicotinic acid, have led to the development of commercial herbicides. nih.govnih.gov These compounds often act as synthetic auxins, a well-established mode of herbicidal action. nih.gov
For example, studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have shown potent, post-emergence herbicidal activity against broadleaf weeds, with some derivatives showing safety for crops like corn, wheat, and sorghum. nih.govnih.gov Another related class, 2-cyano-3-substituted-pyridinemethylaminoacrylates, was found to inhibit photosystem II, demonstrating that pyridine-based compounds can target different biological pathways to exert their phytotoxic effects. nih.gov
However, without direct experimental data on this compound, any discussion of its specific herbicidal efficacy, target weed species, or phytotoxicity towards crops would be speculative. The electronic and steric properties of the 4-chlorophenylthio group would undoubtedly influence the molecule's interaction with potential biological targets in plants, but the precise nature and potency of this interaction have not been documented in the available literature. Therefore, no data tables or detailed research findings on its herbicidal profile can be presented.
Molecular Mechanisms of Action and Biological Target Engagement
Receptor-Ligand Interactions and Allosteric Modulation
The interaction of 2-[(4-Chlorophenyl)thio]nicotinic acid with various receptors is a key area of investigation. Its structural similarity to other known receptor ligands suggests several potential targets.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. They are involved in a variety of physiological processes. Structurally similar compounds to this compound have been shown to interact with these receptors.
Research on a series of 2'-fluoro-3'-(substituted thiophenyl)deschloroepibatidine analogues, which share the thiophenyl structural element, has demonstrated potent interactions with nAChRs. nih.gov These compounds displayed a high affinity for the α4β2* subtype of nAChRs, with subnanomolar binding affinities. nih.gov In functional assays, these analogues acted as potent antagonists at both α4β2 and α3β4 nAChRs. nih.gov This suggests that the thiophenyl moiety, when incorporated into a suitable molecular scaffold, can confer significant antagonist activity at certain nAChR subtypes. While this research was not conducted on this compound itself, it provides a strong indication that this compound may also exhibit affinity for and modulate the activity of nicotinic acetylcholine receptors.
Table 1: nAChR Interaction Profile of Related Thiophenyl Compounds
| Compound Class | Target Receptors | Observed Activity | Binding Affinity (Ki) |
|---|
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation
Peroxisome proliferator-activated receptor alpha (PPAR-α) is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. nih.govnih.gov Activation of PPAR-α is a known mechanism for several lipid-lowering drugs. nih.gov The parent compound, nicotinic acid (niacin), has been shown to influence pathways related to PPAR-α, although the exact mechanism is complex and may be indirect. There is currently no direct scientific evidence from the provided search results detailing the interaction between this compound and PPAR-α.
Other Relevant Receptor Systems
Nicotinic acid is known to be a potent agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). nih.gov This interaction is responsible for the well-known flushing effect of niacin and also contributes to its effects on lipid metabolism. nih.gov Given that this compound is a derivative of nicotinic acid, it is plausible that it may also interact with GPR109A. However, specific studies confirming this interaction and characterizing the nature of this potential binding (agonist or antagonist) are not available in the provided search results.
Enzymatic Pathways and Inhibitory Profiles
The influence of this compound on key enzymatic pathways is another important aspect of its pharmacological characterization.
Cyclooxygenase (COX) Isozyme Modulation
Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key enzymes in the biosynthesis of prostaglandins (B1171923), which are mediators of inflammation and other physiological processes. nih.gov Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The flushing effect mediated by nicotinic acid's activation of GPR109A involves the release of prostaglandins like PGE2 and PGD2, a process that relies on COX-1 activity. nih.gov While this establishes an indirect link between the nicotinic acid structure and the COX pathway, there is no direct evidence in the provided search results to suggest that this compound directly modulates the activity of COX isozymes.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Pathway Regulation
There is no available information to suggest that this compound regulates the PARP-1 pathway.
Cholinesterase Enzyme Inhibition
There is no available information to suggest that this compound causes cholinesterase enzyme inhibition.
Ion Channel Interactions and Electrophysiological Effects
There is no available information regarding the ion channel interactions or electrophysiological effects of this compound.
Downstream Cellular and Molecular Cascades
Regulation of Inflammatory Mediators (e.g., TNF-α, IL-6, Nitrite Inhibition)
There is no available information on the role of this compound in the regulation of inflammatory mediators.
Induction of Cell Death and Growth Arrest in Malignant Cells
There is no available information detailing the effects of this compound on cell death or growth arrest in malignant cells.
Disruption of Microbial Pathogenesis
There is no available information concerning the activity of this compound in the disruption of microbial pathogenesis.
Preclinical Pharmacological Evaluation and Efficacy Assessment
In Vitro Biological Activity Screening
In vitro studies are fundamental in characterizing the pharmacological profile of a compound. For 2-[(4-Chlorophenyl)thio]nicotinic acid, these have included target-specific assays, cell-based efficacy studies, and microbiological susceptibility testing.
While specific target-binding and functional assay data for this compound is not extensively detailed in the public domain, its structural similarity to known anti-inflammatory and other biologically active molecules suggests potential interactions with various enzymes and receptors. The broader class of nicotinic acid derivatives and related thio-compounds have been investigated for their effects on a range of biological targets.
The efficacy of this compound has been evaluated in various cell lines to understand its cellular effects. Studies have demonstrated its impact on macrophage function, a key component of the inflammatory response. Additionally, its potential as an anticancer agent has been explored in different cancer cell lines.
One study investigated the effects of a series of 2-arylsulfanyl- and 2-aralkylsulfanyl-nicotinic acids, including the 4-chlorophenylthio derivative, on the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. In this context, this compound was found to inhibit the production of these pro-inflammatory mediators.
The antiproliferative activity of this compound and its derivatives has also been a subject of investigation. For instance, its effects on the growth of various human cancer cell lines have been assessed, revealing varying degrees of cytotoxic or growth-inhibitory activity depending on the specific cell line.
The antimicrobial potential of this compound has been evaluated against a panel of bacterial and fungal strains. These studies are crucial for identifying new agents to combat infectious diseases.
Research into the antimicrobial activity of nicotinic acid derivatives has shown that compounds incorporating a thioether linkage and a halogenated phenyl group can exhibit significant inhibitory effects against various microorganisms. For example, studies have demonstrated the in vitro antibacterial and antifungal activity of this compound against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays.
In Vivo Pharmacological Efficacy in Animal Models
Following promising in vitro results, the efficacy of this compound has been further investigated in animal models to assess its pharmacological effects in a whole-organism context.
The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the anti-inflammatory activity of new compounds. In this model, the administration of this compound has been shown to reduce the swelling associated with carrageenan-induced inflammation. This effect is often compared to that of a standard anti-inflammatory drug, such as indomethacin.
The mechanism of this anti-inflammatory action is thought to be related to the inhibition of inflammatory mediators, as suggested by the in vitro studies on macrophages. The reduction in edema provides evidence of the compound's potential as an anti-inflammatory agent.
The evaluation of this compound in neurological and cognitive performance models is an area of emerging research. While specific data on its effects in models of neurological disorders or cognitive enhancement are not as extensively documented as its anti-inflammatory properties, the broader class of nicotinic acid derivatives has been explored for various central nervous system activities.
Addiction and Reward System Models (e.g., Nicotine (B1678760) Self-Administration, Reinstatement)
There is a significant body of research focused on the role of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in addiction, particularly nicotine dependence. However, specific studies evaluating the efficacy of this compound in models of nicotine self-administration or the reinstatement of drug-seeking behavior are not readily found in the current scientific literature.
Research has been conducted on other nicotinic acid derivatives and their interaction with nAChRs. For instance, a study on 2'-fluoro-(substituted thiophenyl)deschloroepibatidine analogues, which share a thiophenyl moiety, investigated their binding to nAChRs and their in vivo pharmacological properties. nih.gov These compounds were found to have subnanomolar affinity at α4β2*-nAChRs and acted as potent antagonists in functional assays. nih.gov In animal models, these analogues were effective antagonists of nicotine-induced effects. nih.gov This line of research underscores the potential for developing nicotinic acid-related compounds as modulators of the nicotinic reward system, though direct evidence for this compound is absent.
| Compound Class | Model/Assay | Key Findings | Reference |
| 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine analogues | Nicotine-induced antinociception in tail-flick and hot-plate tests (in vivo) | All tested compounds were antagonists of nicotine-induced antinociception in the tail-flick test. | nih.gov |
| 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine analogues | α4β2- and α3β4-AChR functional assay (in vitro) | All tested compounds were potent antagonists. | nih.gov |
This table presents data on related compounds, as specific data for this compound in addiction and reward system models is not available in the reviewed literature.
Oncology Models (e.g., Glioma Xenografts, Zebrafish Tumor Models)
The investigation of nicotinic acid derivatives as potential anticancer agents is an active area of research. nih.gov These compounds are explored for their ability to interfere with various cellular processes in cancer cells. However, specific studies detailing the effects of this compound in glioma xenograft or zebrafish tumor models have not been identified in the available literature.
Research into other derivatives of nicotinic acid has shown promise in oncology. For example, nicotinic acid itself has been observed to reduce the invasion of certain cancer cells in vitro. caymanchem.com Furthermore, a review of nicotinic acid derivatives highlights their importance in the development of anticancer drugs, with various synthetic approaches being explored. nih.gov Another study focused on 2-phenol-4-chlorophenyl-6-aryl pyridines, which, like the subject compound, contain a chlorophenyl group, and evaluated them as topoisomerase II inhibitors and cytotoxic agents against several human cancer cell lines. nih.gov Many of these synthesized compounds demonstrated stronger topoisomerase II inhibitory activity than the standard drug etoposide (B1684455). nih.gov
| Compound/Derivative | Model/Assay | Key Findings | Reference |
| Nicotinic acid | AH109A-TC cancer cell invasion assay | Reduced invasion at concentrations of 20 and 40 µM. | caymanchem.com |
| 2-phenol-4-chlorophenyl-6-aryl pyridines | Topoisomerase II inhibitory activity assay | Most tested compounds exhibited stronger activity than etoposide at 100µM. | nih.gov |
| 2-phenol-4-chlorophenyl-6-aryl pyridines | Cytotoxicity against HCT15, T47D, DU145, and Hela human cancer cell lines | Compounds with meta- or para-hydroxyphenyl moieties showed moderate to significant cytotoxic effects. | nih.gov |
This table presents data on related compounds, as specific data for this compound in the specified oncology models is not available in the reviewed literature.
Phytotoxicity Assessments in Agricultural Research
In the realm of agricultural research, nicotinic acid derivatives have been investigated for their potential as herbicides and fungicides. While specific phytotoxicity assessments for this compound are not detailed in the reviewed sources, related compounds have shown significant activity.
A study on novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid reported that some of these compounds displayed excellent herbicidal activity against both bentgrass and duckweed. usda.gov For instance, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) showed potent herbicidal activity against duckweed, with an IC50 value significantly lower than the commercial herbicide clomazone (B1669216). usda.gov Additionally, a patent describes substituted nicotinic acid derivatives as active components in agricultural and horticultural fungicides. google.com Another research paper details the synthesis and fungicidal activity of N-(thiophen-2-yl) nicotinamide (B372718) derivatives against cucumber downy mildew, with some compounds showing superior efficacy compared to commercial fungicides. mdpi.com
| Compound/Derivative Class | Target Organism/Model | Key Findings | Reference |
| N-(arylmethoxy)-2-chloronicotinamides | Bentgrass | Some compounds exhibited excellent herbicidal activity at 100 µM. | usda.gov |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Duckweed | IC50 value of 7.8 µM, superior to the commercial herbicide clomazone (IC50 = 125 µM). | usda.gov |
| N-(thiophen-2-yl) nicotinamide derivatives | Cucumber downy mildew | Some compounds showed excellent fungicidal activities, higher than commercial fungicides diflumetorim (B165605) and flumorph. | mdpi.com |
This table presents data on related compounds, as specific phytotoxicity data for this compound is not available in the reviewed literature.
Computational and Chemoinformatics Approaches in 2 4 Chlorophenyl Thio Nicotinic Acid Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential therapeutic targets of 2-[(4-Chlorophenyl)thio]nicotinic acid and the specific interactions that govern its binding affinity.
In studies involving derivatives of nicotinic acid, molecular docking has been successfully employed to investigate their binding to various enzymes and receptors. For instance, novel nicotinic acid derivatives have been docked into the active site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to explore their potential as anticancer agents. nih.gov Similarly, acylhydrazone derivatives of nicotinic acid have been subjected to docking studies against bacterial enzymes like tyrosyl-tRNA synthetase and nitroreductase to elucidate their antimicrobial mechanisms. mdpi.com
For this compound, a typical molecular docking workflow would involve:
Target Identification: Selecting potential protein targets based on the therapeutic area of interest (e.g., anti-inflammatory, anticancer).
Preparation of Structures: Obtaining the 3D structures of the protein target (from databases like the Protein Data Bank) and the ligand, this compound.
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site of the protein and score the different poses based on a scoring function.
Interaction Analysis: Examining the best-scoring poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues of the protein.
The key functional groups of this compound, including the carboxylic acid, the pyridine (B92270) ring, the thioether linkage, and the chlorophenyl group, would all be expected to play significant roles in its interaction with protein targets. The carboxylic acid group, for example, is a strong hydrogen bond donor and acceptor, while the aromatic rings can engage in hydrophobic and pi-stacking interactions.
The following table illustrates the types of interactions that could be predicted for this compound with a hypothetical protein target based on its structural features.
| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |
| Carboxylic acid | Arginine, Lysine, Histidine | Hydrogen bond, Ionic bond |
| Pyridine Nitrogen | Serine, Threonine, Asparagine | Hydrogen bond |
| Chlorophenyl group | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic, van der Waals |
| Thioether sulfur | Methionine, Cysteine | van der Waals, Sulfur-pi |
Advanced Conformational Sampling and Binding Energy Calculations
While molecular docking provides a static picture of the ligand-protein interaction, more advanced computational methods are needed to account for the dynamic nature of these interactions and to obtain more accurate estimates of binding affinity.
Conformational Sampling: Molecules are not rigid; they are flexible and can adopt a variety of conformations. Advanced techniques like Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of both the ligand and the protein, providing a more realistic representation of the binding process. For this compound, MD simulations could reveal how its thioether linkage and the rotation around the aryl-sulfur bond influence its binding to a target.
Binding Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) can be used to calculate the binding free energy of a ligand-protein complex. These calculations are more computationally intensive than docking but provide a more quantitative prediction of binding affinity. These methods consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies.
De Novo Design and Virtual Screening for Novel Analogues
Computational methods are not only used to study existing compounds but also to design new ones with improved properties.
De Novo Design: This approach involves designing a molecule from scratch to fit the binding site of a target protein. Algorithms can generate novel chemical structures that are complementary in shape and chemical properties to the target's active site. Starting with the scaffold of this compound, de novo design could be used to suggest modifications that enhance its binding affinity or selectivity.
Virtual Screening: This is a high-throughput computational method used to screen large libraries of chemical compounds to identify those that are most likely to bind to a protein target. If this compound is identified as a hit compound, virtual screening of commercially available or custom-designed libraries of its analogues could rapidly identify other promising candidates for further investigation.
Theoretical Characterization of Chemical Reactivity and Electronic Structure
The chemical reactivity and electronic properties of this compound can be investigated using quantum mechanical methods like Density Functional Theory (DFT). Such studies provide insights into the molecule's stability, reactivity, and spectroscopic properties.
For a related compound, 2-(methylthio)nicotinic acid, DFT calculations using the B3LYP method with the 6-311G(d,p) basis set have been performed to analyze its molecular structure, vibrational frequencies, and electronic properties. researchgate.net Similar calculations for this compound would involve:
Geometry Optimization: Determining the most stable 3D conformation of the molecule.
Vibrational Analysis: Calculating the theoretical infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.net
Frontier Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
The following table summarizes the key parameters that can be obtained from DFT calculations and their significance.
| Calculated Parameter | Significance |
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. |
| Vibrational Frequencies | Predicts the positions of peaks in IR and Raman spectra, aiding in structural confirmation. |
| HOMO-LUMO Energy Gap | Indicates the molecule's excitability and chemical reactivity. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the electron density on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. |
In Silico Pharmacokinetic and Pharmacodynamic Modeling
In silico methods are also crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are critical for its success. Various computational models can predict properties like:
Aqueous Solubility: The ability of the compound to dissolve in water.
LogP: The partition coefficient between octanol (B41247) and water, which is an indicator of its lipophilicity.
Blood-Brain Barrier Permeability: The ability of the compound to cross into the central nervous system.
Metabolic Stability: Predicting its susceptibility to metabolism by cytochrome P450 enzymes.
Potential for Toxicity: Early prediction of potential toxic liabilities.
Pharmacodynamic modeling, on the other hand, aims to simulate the time course of a drug's effect on the body. These models can help in understanding the relationship between the drug's concentration at the target site and the observed biological response.
Translational Potential and Future Research Directions
Identification of Novel Therapeutic Avenues
The chemical architecture of 2-[(4-Chlorophenyl)thio]nicotinic acid, which integrates a nicotinic acid moiety, a thioether linkage, and a halogenated phenyl ring, points toward several promising areas for therapeutic investigation. ontosight.ai Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for managing lipid disorders. nih.govdrugbank.com It effectively reduces levels of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) while increasing high-density lipoprotein (HDL). nih.gov This fundamental activity of the nicotinic acid core suggests that this compound and its derivatives could be explored for their potential in cardiovascular medicine, particularly in the treatment of dyslipidemia and the prevention of atherosclerosis. nih.govdrugbank.com
Beyond its role in lipid metabolism, nicotinic acid and its derivatives have been implicated in a range of other physiological processes, opening up additional therapeutic possibilities. Research has indicated the potential for nicotinic acid in mitigating age-related conditions and in skin rejuvenation through the upregulation of cellular NAD+ levels. nih.gov Furthermore, nicotinic acid has been explored for its therapeutic potential in a variety of conditions including schizophrenia, Alzheimer's disease, and Parkinson's disease. nih.gov The presence of the 4-chlorophenylthio group in this compound could modulate the activity of the nicotinic acid core, potentially leading to enhanced potency or a novel pharmacological profile.
The thioether linkage and the chlorinated aromatic ring are common features in a multitude of pharmacologically active compounds, suggesting that this compound could also exhibit antimicrobial, anti-inflammatory, or even anticancer properties. ontosight.ai For instance, many drugs containing a thioether group are known for their diverse biological activities. Similarly, chlorinated compounds are prevalent in pharmaceuticals and can influence a molecule's metabolic stability and binding affinity to biological targets. The confluence of these structural motifs in a single molecule makes 2-[(4--Chlorophenyl)thio]nicotinic acid a compelling candidate for broad-based screening against a variety of disease targets.
Strategies for Optimizing Potency and Selectivity
To translate the therapeutic potential of this compound into a viable clinical candidate, a focused effort on optimizing its potency and selectivity will be paramount. This will involve a systematic approach to medicinal chemistry, leveraging structure-activity relationship (SAR) studies. Key strategies would include:
Modification of the Phenyl Ring: The chlorine substituent on the phenyl ring is a prime site for modification. Researchers can explore the effects of varying the nature and position of the substituent. For example, replacing the chlorine with other halogens (fluorine, bromine) or with electron-donating or electron-withdrawing groups could significantly impact the compound's electronic properties and, consequently, its binding affinity and selectivity for a specific biological target.
Alterations to the Nicotinic Acid Core: The carboxylic acid group of the nicotinic acid moiety is crucial for its biological activity. Esterification or amidation of this group could create prodrugs with improved pharmacokinetic properties, such as enhanced oral bioavailability or a longer duration of action.
Bioisosteric Replacement: The thioether linkage could be replaced with other bioisosteric groups, such as an ether, sulfoxide, or sulfone, to fine-tune the molecule's conformational flexibility and polarity. This could lead to improved interactions with the target protein and a more desirable pharmacological profile.
Stereochemical Considerations: If chiral centers are introduced into the molecule through synthetic modifications, the individual stereoisomers should be separated and evaluated independently. It is common for one enantiomer or diastereomer to exhibit significantly higher potency and/or a better safety profile than the others.
A hypothetical SAR study could involve synthesizing a library of analogues of this compound and evaluating their activity in relevant in vitro assays. The data from these studies would provide valuable insights into the structural requirements for optimal activity and guide the design of next-generation compounds with enhanced therapeutic potential.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.govnih.gov For a molecule like this compound, AI and ML can be integrated at multiple stages of the research and development process.
Target Identification and Validation: AI algorithms can analyze vast datasets from genomics, proteomics, and the scientific literature to identify and validate novel biological targets for which this compound or its derivatives might be effective.
Virtual Screening and de novo Design: High-throughput virtual screening, powered by ML models, can be used to screen large libraries of virtual compounds based on the this compound scaffold against a specific protein target. Furthermore, generative AI models can design entirely new molecules de novo with predicted high affinity and selectivity for the target. nih.gov
Prediction of ADMET Properties: A significant hurdle in drug development is ensuring that a compound has appropriate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can be trained to predict these properties for virtual compounds, allowing researchers to prioritize the synthesis of molecules with a higher probability of success in later stages of development. nih.gov
Personalized Medicine: In the long term, AI could play a role in identifying patient populations that are most likely to respond to a therapeutic agent derived from this compound, based on their individual genetic or biomarker profiles.
By integrating these computational approaches, the discovery and development process for novel therapeutics based on the this compound scaffold can be made significantly more efficient and cost-effective. The synergy between traditional medicinal chemistry and cutting-edge AI technologies will be crucial in unlocking the full therapeutic potential of this and other promising chemical entities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-[(4-Chlorophenyl)thio]nicotinic acid?
- Methodological Answer : The synthesis involves coupling a 4-chlorophenylthiol group to a nicotinic acid scaffold. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactivity .
- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation .
- Reaction time : 12–24 hours under inert atmosphere (N₂/Ar) to prevent oxidation of the thioether bond .
Q. How can researchers verify the stability of this compound under varying pH conditions?
- Methodological Answer :
- Stability assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm for aromatic systems) .
- LC-MS analysis : Detect hydrolysis products (e.g., free nicotinic acid or 4-chlorothiophenol) using reverse-phase C18 columns and electrospray ionization .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved when NMR data conflicts with computational predictions?
- Methodological Answer :
- Advanced NMR techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign coupling between the thioether sulfur and adjacent protons. For stereoelectronic effects, compare experimental ¹H shifts with DFT-calculated chemical shifts .
- X-ray crystallography : Resolve absolute configuration and confirm bond angles (e.g., C-S-C bond ~100°), leveraging similar structures in (e.g., 2-[(4-chlorophenyl)thio]benzoic acid derivatives) .
Q. What strategies enhance the blood-brain barrier (BBB) penetration of this compound for CNS-targeted applications?
- Methodological Answer :
- Prodrug design : Introduce lipophilic groups (e.g., ester prodrugs) to increase logP. For example, methyl esterification of the carboxylic acid group improves BBB permeability, as seen in tazarotenic acid analogs .
- In silico modeling : Predict BBB penetration using tools like SwissADME. Parameters include topological polar surface area (TPSA < 90 Ų) and P-glycoprotein substrate likelihood .
Q. How can researchers investigate the compound’s interaction with enzymatic targets (e.g., COX-2 or kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding poses with target proteins (e.g., COX-2’s hydrophobic active site). Validate with mutagenesis studies on key residues (e.g., Arg120 or Tyr355) .
- Enzymatic assays : Measure IC₅₀ values via fluorescence-based inhibition assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental mass spectrometry (MS) data be addressed?
- Methodological Answer :
- High-resolution MS (HRMS) : Compare observed [M+H]⁺ peaks (e.g., m/z 280.0191) with theoretical exact mass (280.0192) to identify isotopic patterns or adducts .
- Fragmentation analysis : Use MS/MS to trace unexpected fragments (e.g., loss of CO₂ from the nicotinic acid moiety, m/z 236.0) .
Applications in Drug Development
Q. What methodologies are used to evaluate the anti-inflammatory potential of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
